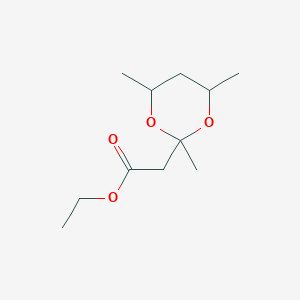
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C12H20O4. It is a derivative of dioxane, a heterocyclic acetal. This compound is known for its unique structural features, which include a dioxane ring substituted with ethyl and trimethyl groups. It is used in various chemical and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process can be summarized as follows:
Reactants: Ethylene glycol, aldehyde or ketone, and an acid catalyst.
Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the dioxane ring.
Purification: The product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity. The process may also involve the use of solvents to enhance the reaction rate and facilitate the separation of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, including nucleophilic and electrophilic interactions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems.
Comparación Con Compuestos Similares
Ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate can be compared with other similar compounds such as:
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate: This compound has a similar dioxane ring but with different substituents, leading to variations in reactivity and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a dioxane ring, used in different chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable in various fields of research and industry.
Propiedades
Número CAS |
6472-11-3 |
|---|---|
Fórmula molecular |
C11H20O4 |
Peso molecular |
216.27 g/mol |
Nombre IUPAC |
ethyl 2-(2,4,6-trimethyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)7-11(4)14-8(2)6-9(3)15-11/h8-9H,5-7H2,1-4H3 |
Clave InChI |
NJCFQLIZIBEBKX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1(OC(CC(O1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Piperazine, 1-[(aminooxy)acetyl]-4-phenyl-](/img/structure/B14005216.png)


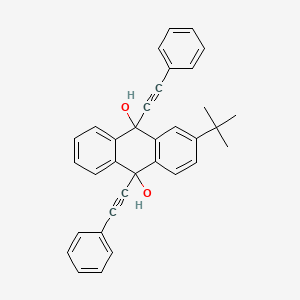

![Ethyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14005238.png)
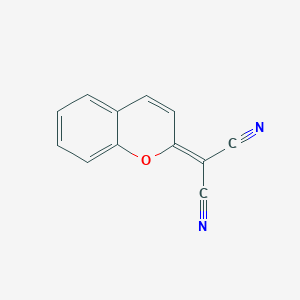
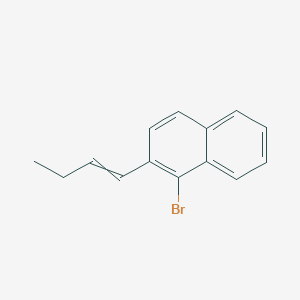
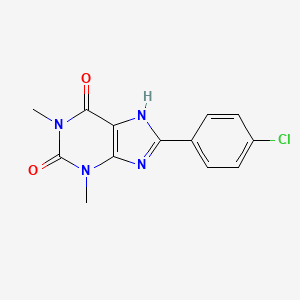
![Glycyl-N~6~-[(benzyloxy)carbonyl]lysine](/img/structure/B14005255.png)

